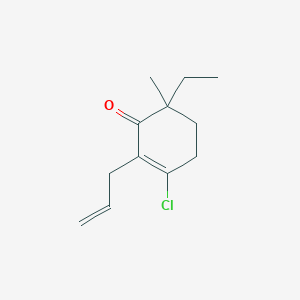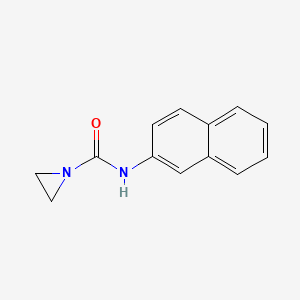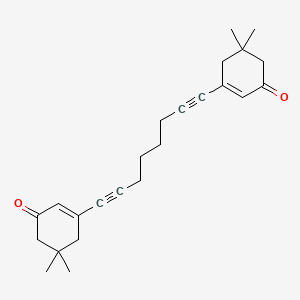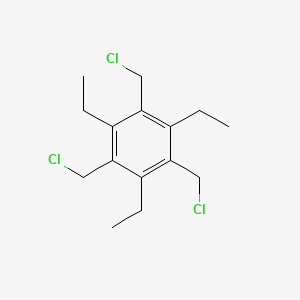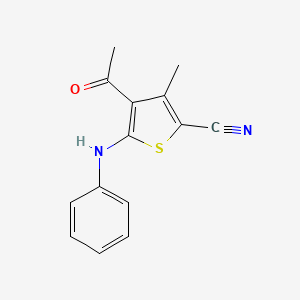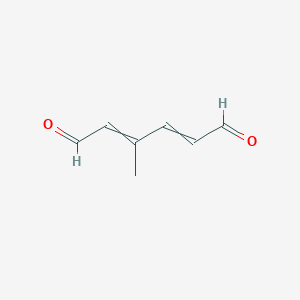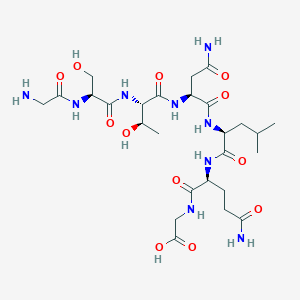
Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- is a complex peptide compound composed of multiple amino acids. This compound is known for its significant biological activity and specific physiological functions. It is often used as an intermediate in the synthesis of various bioactive peptides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives or chemical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in various biological processes, including enzyme activity and signal transduction.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of metabolic disorders and as a drug delivery vehicle.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact mechanism depends on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: Another complex peptide with similar biological activity.
Semaglutide intermediate P29: A related peptide used in the synthesis of semaglutide, a medication for type 2 diabetes.
Uniqueness
Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential therapeutic applications. Its structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial contexts .
Properties
CAS No. |
866720-61-8 |
|---|---|
Molecular Formula |
C26H45N9O12 |
Molecular Weight |
675.7 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H45N9O12/c1-11(2)6-14(23(44)32-13(4-5-17(28)38)22(43)30-9-20(41)42)33-24(45)15(7-18(29)39)34-26(47)21(12(3)37)35-25(46)16(10-36)31-19(40)8-27/h11-16,21,36-37H,4-10,27H2,1-3H3,(H2,28,38)(H2,29,39)(H,30,43)(H,31,40)(H,32,44)(H,33,45)(H,34,47)(H,35,46)(H,41,42)/t12-,13+,14+,15+,16+,21+/m1/s1 |
InChI Key |
YHUWWBNSSNBNQX-AZRRKDNWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


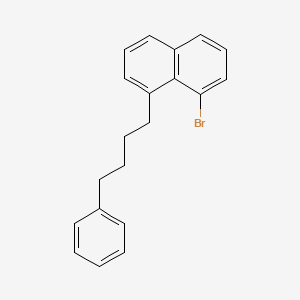
![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)
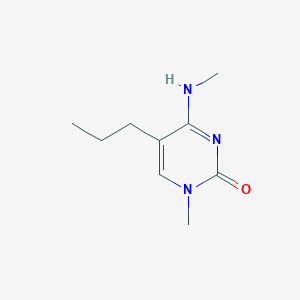

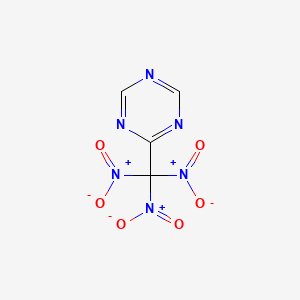
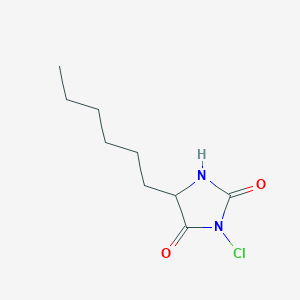
![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
